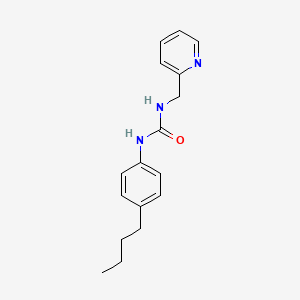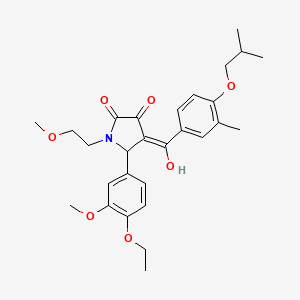
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as BU-11, is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. BU-11 has been extensively studied for its potential use in various therapeutic applications, including neurological disorders, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of BU-11 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cell growth and survival. BU-11 has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BU-11 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BU-11 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BU-11 is its high potency and specificity. It has been shown to have a low toxicity profile and minimal side effects, making it a potential candidate for clinical trials. However, one of the limitations of BU-11 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for BU-11 research. One of the major areas of interest is the development of BU-11 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BU-11 in combination with other therapeutic agents, particularly in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of BU-11 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of BU-11 involves the reaction between 4-butylaniline and 2-pyridinecarboxaldehyde in the presence of urea and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BU-11 is typically around 60-70%, and the purity of the compound is confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BU-11 has been extensively studied for its potential therapeutic applications. One of the major areas of research is neurological disorders, particularly Alzheimer's disease. BU-11 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the development of Alzheimer's disease. In addition, BU-11 has been shown to improve cognitive function in animal models of Alzheimer's disease.
BU-11 has also shown promising results in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BU-11 achieves this by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-3-6-14-8-10-15(11-9-14)20-17(21)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBLAZBHLHPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)

![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![N-[4-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B5363341.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5363352.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)
![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)